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Compound of Interest

Compound Name: Maltitol

Cat. No.: B1215825 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory properties of two widely used

sugar alcohols, maltitol and erythritol. By presenting supporting experimental data, detailed

methodologies, and visual representations of relevant pathways, this document aims to assist

in the informed selection of these excipients in pharmaceutical and food product development.

Data Presentation: A Quantitative Comparison
The sensory attributes of maltitol and erythritol differ significantly, influencing their suitability for

various applications. The following table summarizes the key quantitative sensory and physical

properties of these two polyols.
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Property Maltitol Erythritol
Sucrose (for
reference)

Relative Sweetness
80-90% as sweet as

sucrose[1]

60-70% as sweet as

sucrose[1][2]
100%

Cooling Effect (Heat

of Solution in J/g)
-23[3] -182[3] -18

Aftertaste Slight aftertaste[3]

Clear aftertaste,

sometimes described

as a mild cooling

sensation[3]

None

Mouthfeel Sugar-like, smooth[1]

Can have a "thin" or

"watery" mouthfeel in

some applications

Full-bodied

Glycemic Index (GI) 35[1][4] 0[1][4] 65

Caloric Value (kcal/g) 2.1[1][2] 0.2[1] 4

Experimental Protocols: Sensory Evaluation
Methodology
To quantitatively and qualitatively assess the sensory properties of maltitol and erythritol, a

standardized sensory evaluation protocol is crucial. The following methodology, based on

Quantitative Descriptive Analysis (QDA) and time-intensity studies, provides a framework for a

comprehensive comparison.

Objective
To characterize and compare the sensory profiles of maltitol and erythritol in an aqueous

solution, focusing on sweetness, aftertaste, cooling effect, and mouthfeel.

Panelist Selection and Training
A panel of 10-12 trained sensory assessors should be selected. Panelists undergo training to

identify and scale the intensity of basic tastes (sweet, sour, bitter, salty, umami) and other
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relevant sensory attributes (e.g., cooling, metallic aftertaste, chemical aftertaste). Reference

standards are used for calibration.

Sample Preparation
Aqueous solutions of maltitol and erythritol are prepared at concentrations equi-sweet to a 5%

and 10% sucrose solution. All samples are prepared with deionized, purified water and

presented at a controlled room temperature (22-24°C) in identical, odor-free containers labeled

with random three-digit codes.

Evaluation Procedure
A randomized, complete block design is used where each panelist evaluates each sample in

triplicate. A 15-minute break is scheduled between samples, during which panelists are

required to rinse their mouths with purified water and eat a plain cracker to cleanse the palate.

Panelists rate the intensity of pre-defined sensory attributes on a 15-cm unstructured line scale,

anchored at the ends with "none" and "very intense." The attributes to be evaluated include:

Sweetness Intensity: The perceived intensity of the sweet taste.

Cooling Sensation: The intensity of the cooling effect in the mouth.

Bitter Aftertaste: The intensity of any bitter taste remaining after expectoration.

Chemical Aftertaste: The intensity of any chemical or artificial taste remaining after

expectoration.

Mouthfeel (Viscosity): The perceived thickness or body of the solution.

To assess the temporal profile of sweetness and aftertaste, a time-intensity study is conducted.

Panelists are instructed to start a timer upon tasting the sample and continuously rate the

perceived intensity of sweetness and a specific aftertaste (e.g., cooling or bitter) over a period

of 60-90 seconds using a computerized data acquisition system.

Data Analysis
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The data from the QDA line scales are converted to numerical values. Analysis of Variance

(ANOVA) is used to determine significant differences in the mean intensity ratings of each

attribute between the samples. For the TI data, key parameters such as maximum intensity

(Imax), time to maximum intensity (Tmax), and duration of sensation are extracted and

analyzed using ANOVA.

Signaling Pathways and Perceptual Mechanisms
The perception of taste is a complex process involving the interaction of tastants with specific

receptors on the tongue.

Sweet Taste Perception
Both maltitol and erythritol elicit a sweet taste by binding to the T1R2/T1R3 G-protein coupled

receptor, also known as the sweet taste receptor. This interaction triggers a downstream

signaling cascade, leading to the perception of sweetness in the brain.
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Sweet Taste Signaling Pathway

Cooling Sensation of Erythritol
The pronounced cooling effect of erythritol is a physical phenomenon rather than a receptor-

mediated event.[1][5][6] It is attributed to its high negative heat of solution. When erythritol

dissolves in saliva, it absorbs energy from the surrounding environment (the mouth), resulting

in a noticeable drop in temperature and the perception of a cooling sensation.[1][5][6] This

process does not involve the activation of the TRPM8 receptor, which is responsible for the

cooling sensation induced by compounds like menthol.
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Erythritol Cooling Sensation Mechanism

Conclusion
Maltitol and erythritol present distinct sensory profiles that should be carefully considered

during product development. Maltitol offers a sweetness and mouthfeel closely resembling

sucrose, with a minimal cooling effect. Erythritol, while less sweet, provides a significant cooling

sensation and has the benefit of being non-caloric and having a zero glycemic index. The

choice between these two sugar alcohols will ultimately depend on the desired sensory

attributes and the specific application's formulation and health targets. The provided

experimental protocol offers a robust framework for conducting a detailed comparative sensory

analysis to guide this selection process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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